molecular formula C9H19N3O3 B13342298 (S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid

(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid

Cat. No.: B13342298
M. Wt: 217.27 g/mol
InChI Key: GHZATQMRRZVQMB-ZETCQYMHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid involves the enzymatic modification of lysine residues The process begins with the transfer of the 4-aminobutyl moiety from spermidine to the ε-amino group of a specific lysine residue in the eIF5A precursor proteinSubsequently, deoxyhypusine is hydroxylated by deoxyhypusine hydroxylase (DOHH) to form hypusine .

Industrial Production Methods

Industrial production of this compound typically involves the use of recombinant DNA technology to express the necessary enzymes (DHPS and DOHH) in microbial systems. These engineered microorganisms can then be cultured in bioreactors to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Spermidine: Used as the donor of the 4-aminobutyl moiety.

    Deoxyhypusine Synthase (DHPS): Catalyzes the transfer of the 4-aminobutyl moiety.

    Deoxyhypusine Hydroxylase (DOHH): Catalyzes the hydroxylation of deoxyhypusine.

Major Products

Scientific Research Applications

(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects through the modification of eIF5A, a protein involved in translation elongation and termination. The modification involves the addition of a 4-aminobutyl moiety to a specific lysine residue, forming hypusine. This modification is essential for the activity of eIF5A, which in turn is crucial for protein synthesis and cell proliferation .

Properties

Molecular Formula

C9H19N3O3

Molecular Weight

217.27 g/mol

IUPAC Name

(4S)-4-amino-5-(4-aminobutylamino)-5-oxopentanoic acid

InChI

InChI=1S/C9H19N3O3/c10-5-1-2-6-12-9(15)7(11)3-4-8(13)14/h7H,1-6,10-11H2,(H,12,15)(H,13,14)/t7-/m0/s1

InChI Key

GHZATQMRRZVQMB-ZETCQYMHSA-N

Isomeric SMILES

C(CCNC(=O)[C@H](CCC(=O)O)N)CN

Canonical SMILES

C(CCNC(=O)C(CCC(=O)O)N)CN

Origin of Product

United States

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